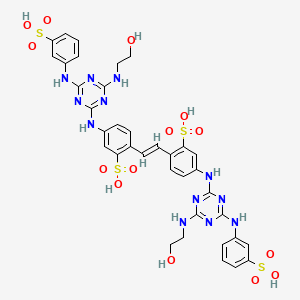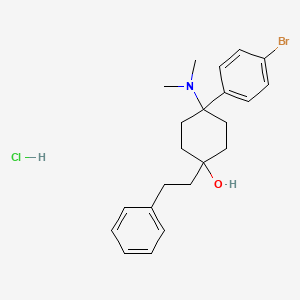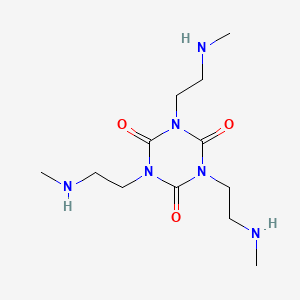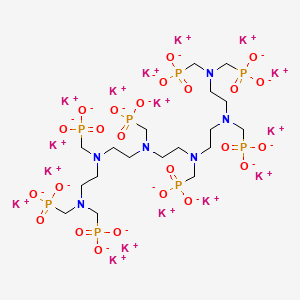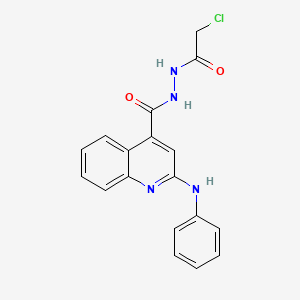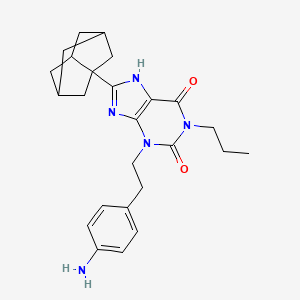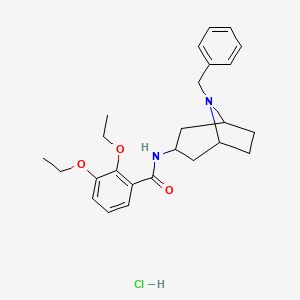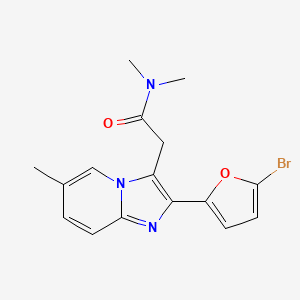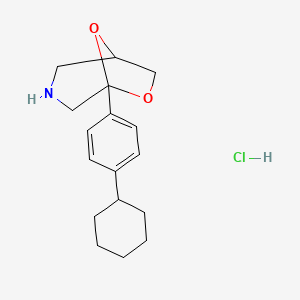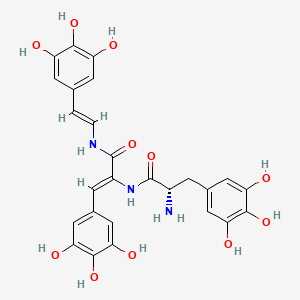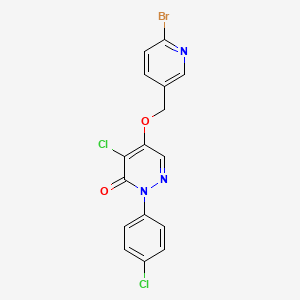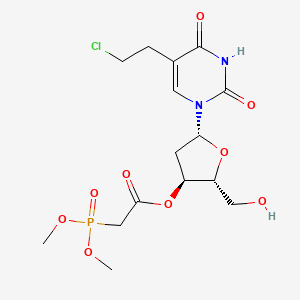
(Dimethoxy-phosphoryl)-acetic acid (2R,3S,5R)-5-(5-(2-chloro-ethyl)-2,4-dioxo-3,4-dihydro-2H-pyrimidin-1-yl)-2-hydroxymethyl-tetrahydro-furan-3-yl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Dimethoxy-phosphoryl)-acetic acid (2R,3S,5R)-5-(5-(2-chloro-ethyl)-2,4-dioxo-3,4-dihydro-2H-pyrimidin-1-yl)-2-hydroxymethyl-tetrahydro-furan-3-yl ester is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that combines multiple functional groups, making it a subject of interest for researchers in chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Dimethoxy-phosphoryl)-acetic acid (2R,3S,5R)-5-(5-(2-chloro-ethyl)-2,4-dioxo-3,4-dihydro-2H-pyrimidin-1-yl)-2-hydroxymethyl-tetrahydro-furan-3-yl ester involves several steps. The process typically starts with the preparation of the pyrimidine ring, followed by the introduction of the chloro-ethyl group. The tetrahydro-furan ring is then synthesized and attached to the pyrimidine ring. Finally, the dimethoxy-phosphoryl-acetic acid moiety is introduced under controlled conditions to complete the synthesis.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
(Dimethoxy-phosphoryl)-acetic acid (2R,3S,5R)-5-(5-(2-chloro-ethyl)-2,4-dioxo-3,4-dihydro-2H-pyrimidin-1-yl)-2-hydroxymethyl-tetrahydro-furan-3-yl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to new compounds.
Substitution: The chloro-ethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a variety of functionalized derivatives.
Aplicaciones Científicas De Investigación
(Dimethoxy-phosphoryl)-acetic acid (2R,3S,5R)-5-(5-(2-chloro-ethyl)-2,4-dioxo-3,4-dihydro-2H-pyrimidin-1-yl)-2-hydroxymethyl-tetrahydro-furan-3-yl ester has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of (Dimethoxy-phosphoryl)-acetic acid (2R,3S,5R)-5-(5-(2-chloro-ethyl)-2,4-dioxo-3,4-dihydro-2H-pyrimidin-1-yl)-2-hydroxymethyl-tetrahydro-furan-3-yl ester involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, depending on the target and context.
Comparación Con Compuestos Similares
Similar Compounds
2-Pyrrolidone: A simpler lactam with industrial applications.
2-Hydroxy-2-methylpropiophenone: Used in photoinitiation and polymer chemistry.
Uniqueness
(Dimethoxy-phosphoryl)-acetic acid (2R,3S,5R)-5-(5-(2-chloro-ethyl)-2,4-dioxo-3,4-dihydro-2H-pyrimidin-1-yl)-2-hydroxymethyl-tetrahydro-furan-3-yl ester stands out due to its complex structure and multifunctional nature, making it a versatile compound for various applications.
Propiedades
Número CAS |
115365-38-3 |
|---|---|
Fórmula molecular |
C15H22ClN2O9P |
Peso molecular |
440.77 g/mol |
Nombre IUPAC |
[(2R,3S,5R)-5-[5-(2-chloroethyl)-2,4-dioxopyrimidin-1-yl]-2-(hydroxymethyl)oxolan-3-yl] 2-dimethoxyphosphorylacetate |
InChI |
InChI=1S/C15H22ClN2O9P/c1-24-28(23,25-2)8-13(20)27-10-5-12(26-11(10)7-19)18-6-9(3-4-16)14(21)17-15(18)22/h6,10-12,19H,3-5,7-8H2,1-2H3,(H,17,21,22)/t10-,11+,12+/m0/s1 |
Clave InChI |
ADNKTJWFVBALEW-QJPTWQEYSA-N |
SMILES isomérico |
COP(=O)(CC(=O)O[C@H]1C[C@@H](O[C@@H]1CO)N2C=C(C(=O)NC2=O)CCCl)OC |
SMILES canónico |
COP(=O)(CC(=O)OC1CC(OC1CO)N2C=C(C(=O)NC2=O)CCCl)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


